
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole typically involves the reaction of thiazole derivatives with chloromethyl and methylsulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as sodium hydroxide or potassium carbonate can help in the deprotonation of the thiazole ring, allowing for the nucleophilic substitution reaction to occur.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives.
科学研究应用
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-1,3-thiazole: This compound is structurally similar but lacks the cyclobutyl and methylsulfonyl groups.
2-(Methylsulfonyl)-1,3-thiazole: This compound contains the methylsulfonyl group but lacks the chloromethyl and cyclobutyl groups.
4-(Methylthio)-1,3-thiazole: This compound has a methylthio group instead of the chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole is unique due to the presence of both the chloromethyl and methylsulfonyl groups, as well as the cyclobutyl ring
属性
分子式 |
C9H12ClNO2S2 |
|---|---|
分子量 |
265.8 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole |
InChI |
InChI=1S/C9H12ClNO2S2/c1-15(12,13)9(3-2-4-9)8-11-7(5-10)6-14-8/h6H,2-5H2,1H3 |
InChI 键 |
KJLZEXQTXPNWIA-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1(CCC1)C2=NC(=CS2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


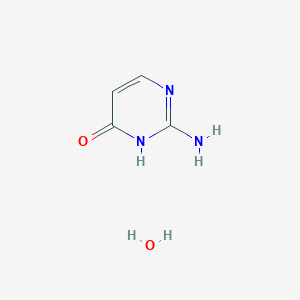
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11777661.png)
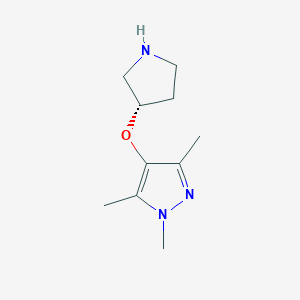
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
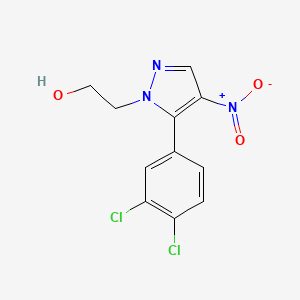
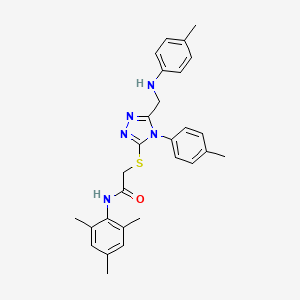
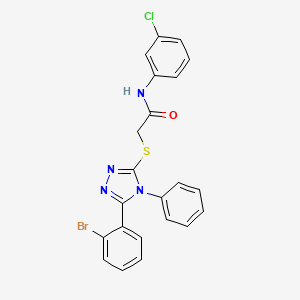
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
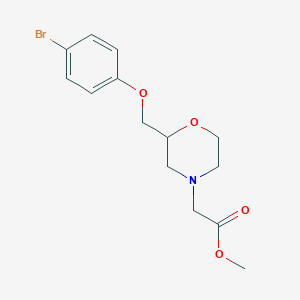
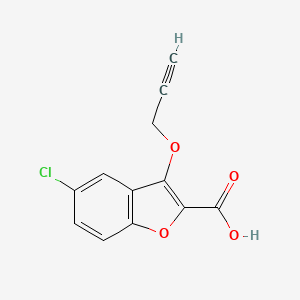
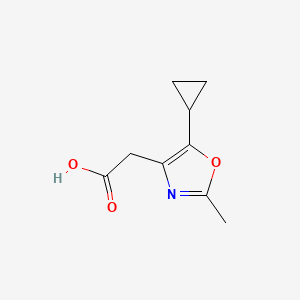
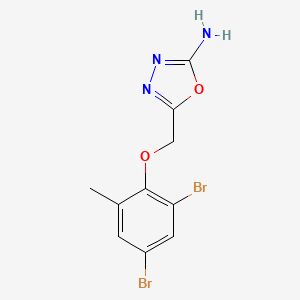
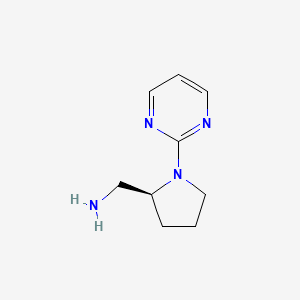
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)
